molecular formula C11H7Cl2N3O B5777217 N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide CAS No. 126532-06-7

N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide

Cat. No. B5777217
CAS RN: 126532-06-7
M. Wt: 268.10 g/mol
InChI Key: LWDQDINLOWAZSL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3,4-Dichlorophenol , which is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . Other related compounds include METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE and N-(3,4-Dichlorophenyl)-4-nitrobenzenesulfonamide .

Scientific Research Applications

Antimycobacterial Activity

This compound has shown significant antimycobacterial activity. Specifically, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide manifested the highest activity against Mycobacterium tuberculosis strain H37Rv, with 65% inhibition at 6.25 μg/mL .

Antifungal Activity

The compound also exhibits antifungal properties. The highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, was found for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (MIC = 62.5 μmol/L) .

Photosynthesis-Inhibiting Activity

The compound has been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.). 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest PET inhibition (IC 50 = 43.0 μmol/L) .

Lipophilicity and PET-Inhibiting Activity

There is a relationship between the lipophilicity of the compound and its PET-inhibiting activity. An increase in lipophilicity to log k 1.50 enhances the effectiveness of PET-inhibiting activity, but subsequent increasing lipophilicity of the compounds decreases their activity .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of novel derivatives. Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .

Antimicrobial Evaluation

The compound and its derivatives have been evaluated for their antimicrobial properties. Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. MIC values ranged from 6 to 42 µM .

Future Directions

While the future directions for the exact compound were not found, there are ongoing efforts in the field of green chemistry to reduce the amount of waste associated with chemical operations . This could potentially influence the future directions for the synthesis and use of similar compounds.

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound has shown in vitro whole cell activity against this bacterium . The specific target within the bacterium is the mycobacterial enoyl-ACP reductase (InhA) .

Mode of Action

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide interacts with its target by inhibiting the action of the enzyme InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting this enzyme, the compound interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme InhA, it disrupts the production of mycolic acids, leading to a deficiency in the mycobacterial cell wall. This results in the inhibition of bacterial growth and replication .

Pharmacokinetics

The compound’slipophilicity has been noted to increase its biological efficacy .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the synthesis of mycolic acids, leading to a deficiency in the mycobacterial cell wall .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been found to be active only at a slightly acidic pH . .

properties

IUPAC Name

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQDINLOWAZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257562
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

CAS RN

126532-06-7
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126532-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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